molecular formula C16H20BrNO3S B2914089 N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide CAS No. 133232-73-2

N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

Cat. No.: B2914089
CAS No.: 133232-73-2
M. Wt: 386.3
InChI Key: HCGSDWMMJYKWLJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[221]hept-1-yl)methanesulfonamide is a complex organic compound characterized by its bromophenyl group and bicyclic heptanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the bicyclic heptanone core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and the use of specific catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide can be used as a probe to study biological systems. Its bromophenyl group can be utilized for labeling or tracking purposes in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the bicyclic heptanone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and influence the compound's biological activity.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

  • N-(3-fluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

  • N-(3-iodophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

Uniqueness: N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide stands out due to its bromophenyl group, which imparts unique chemical and physical properties compared to its chloro-, fluoro-, and iodo- analogs. The bromine atom's larger size and higher reactivity contribute to the compound's distinct behavior in chemical reactions and biological systems.

Properties

IUPAC Name

N-(3-bromophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3S/c1-15(2)11-6-7-16(15,14(19)8-11)10-22(20,21)18-13-5-3-4-12(17)9-13/h3-5,9,11,18H,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGSDWMMJYKWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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